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molecular formula C11H8N2O3 B8308874 4-Acetamidoquinoline-5,8-dione

4-Acetamidoquinoline-5,8-dione

Cat. No. B8308874
M. Wt: 216.19 g/mol
InChI Key: VHIMETQQGGCGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06583150B1

Procedure details

22 g (40.1 mmol) of cerium ammonium nitrate are added, at 0° C., to a solution of 5 g (20.3 mmol) of 4-acetamido-5,8-dimethoxyquinoline in a CH3CN/H2O mixture (50 mL/50 mL). The reaction medium is stirred for 1 h 45 min and is then basified with 500 mL of saturated NaHCO3 solution. 200 mL of H2O are added and the mixture is extracted with CHCl3 (3 times 500 mL) After drying over MgSO4 and evaporating off the solvent, 3.4 g of expected product are obtained in the form of a brown-yellow powder, which is used rapidly for the following step since the product is unstable.
Name
cerium ammonium nitrate
Quantity
22 g
Type
reactant
Reaction Step One
Name
4-acetamido-5,8-dimethoxyquinoline
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[NH4+].[Ce].[C:7]([NH:10][C:11]1[C:20]2[C:15](=[C:16]([O:23]C)[CH:17]=[CH:18][C:19]=2[O:21]C)[N:14]=[CH:13][CH:12]=1)(=[O:9])[CH3:8].CC#N.O.C([O-])(O)=O.[Na+]>O>[C:7]([NH:10][C:11]1[C:20]2[C:19](=[O:21])[CH:18]=[CH:17][C:16](=[O:23])[C:15]=2[N:14]=[CH:13][CH:12]=1)(=[O:9])[CH3:8] |f:0.1.2,4.5,6.7|

Inputs

Step One
Name
cerium ammonium nitrate
Quantity
22 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+].[Ce]
Name
4-acetamido-5,8-dimethoxyquinoline
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=NC2=C(C=CC(=C12)OC)OC
Name
Quantity
50 mL
Type
reactant
Smiles
CC#N.O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction medium is stirred for 1 h 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with CHCl3 (3 times 500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporating off the solvent, 3.4 g of expected product
CUSTOM
Type
CUSTOM
Details
are obtained in the form of a brown-yellow powder, which

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C(C)(=O)NC1=CC=NC=2C(C=CC(C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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